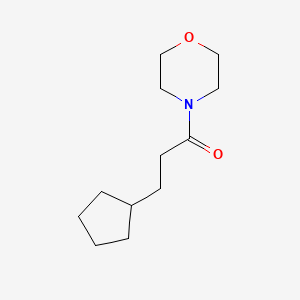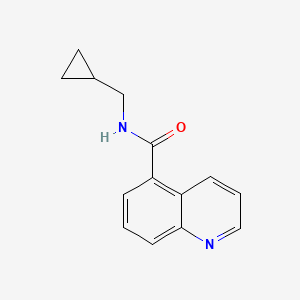
N-(4-methylcyclohexyl)quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)quinoxalin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is an organic compound that belongs to the quinoxaline class of compounds.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)quinoxalin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been studied for its potential as an antidepressant and anxiolytic agent. Additionally, it has been shown to have anticonvulsant and antinociceptive effects.
Mecanismo De Acción
The mechanism of action of N-(4-methylcyclohexyl)quinoxalin-2-amine is not fully understood. However, it has been shown to act on several neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. It has also been shown to modulate the activity of ion channels, particularly the NMDA receptor. These actions are thought to contribute to its neuroprotective and neuromodulatory effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)quinoxalin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are thought to contribute to neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylcyclohexyl)quinoxalin-2-amine in lab experiments is its relatively low toxicity. It has also been shown to have good bioavailability and can cross the blood-brain barrier. However, one limitation is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(4-methylcyclohexyl)quinoxalin-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Additionally, it may have potential as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-methylcyclohexyl)quinoxalin-2-amine involves the reaction of 4-methylcyclohex-2-enone with o-phenylenediamine in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The yield of the synthesis method is approximately 50%.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-11-6-8-12(9-7-11)17-15-10-16-13-4-2-3-5-14(13)18-15/h2-5,10-12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDKIFRLWVQHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)quinoxalin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)
![3,3-Dimethyl-1-[4-(1-methylpyrazole-4-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7540514.png)

![[1-(2-Methylsulfonylbenzoyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7540524.png)

![4-[[benzoyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540557.png)
![4-[[cyclobutanecarbonyl(cyclopropyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B7540563.png)


![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7540598.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)
